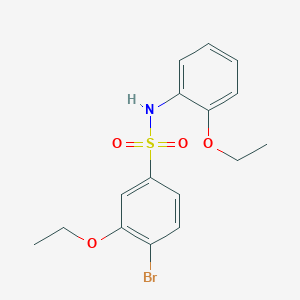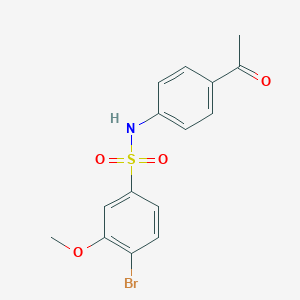
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as 2C-E, is a synthetic phenethylamine that belongs to the 2C family of drugs. It was first synthesized by Alexander Shulgin in 1991 and has gained popularity among researchers due to its unique properties. The compound is known for its psychedelic effects and has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to exert its effects through its interaction with the serotonin 2A receptor. This receptor is known to play a role in regulating mood, perception, and cognition. The compound is also believed to modulate other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce psychedelic effects, such as altered perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a highly potent compound, which allows for the study of its effects at low concentrations. It also has a unique chemical structure, which makes it useful for studying the structure-activity relationships of phenethylamines. However, the compound also has several limitations, such as its potential for inducing adverse effects and its limited solubility in water.
Orientations Futures
There are several future directions for the study of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide. One potential area of research is its potential therapeutic applications. The compound has shown promise as a treatment for certain psychiatric disorders, such as depression and anxiety. Another area of research is the development of analogs with improved pharmacological properties, such as increased potency and selectivity for specific receptors. Additionally, the compound could be used as a tool in the study of the structure-activity relationships of phenethylamines.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide involves a multi-step process. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with ethyl 4-bromobenzoate to form 2,5-dimethoxyphenethyl 4-bromobenzoate. This intermediate is then reacted with sodium sulfite to form the sulfonate ester, which is then hydrolyzed to form the final product.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has been used in scientific research to study its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its psychedelic effects. Researchers have also studied its effects on other neurotransmitter systems, such as dopamine and norepinephrine.
Propriétés
Formule moléculaire |
C16H19NO5S |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO5S/c1-4-22-13-7-5-12(6-8-13)17-23(18,19)16-11-14(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
Clé InChI |
OIYHQUKZPBANLR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)



